2,2-difluoro-N-phenylacetamide
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Overview
Description
2,2-Difluoro-N-phenylacetamide is an organic compound characterized by the presence of two fluorine atoms attached to the alpha carbon of an acetamide group, which is further bonded to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-phenylacetamide typically involves the reaction of 2-bromo-2,2-difluoroacetamide with aniline under copper-catalyzed conditions. The reaction is carried out in the presence of aryl boronic acids, aryl trialkoxysilanes, or dimethyl-aryl-sulfonium salts, which serve as the source of the aryl substituents . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2,2-Difluoro-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group can enhance the compound’s binding affinity and selectivity towards its target, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,2-difluoroacetamide: A precursor in the synthesis of 2,2-difluoro-N-phenylacetamide.
2,2-Difluoro-N-phenyl-2-(3-(trifluoromethyl)phenyl)acetamide: A structurally similar compound with additional fluorine atoms.
2,2-Difluoro-N-phenyl-2-(thiophen-2-yl)acetamide: Another related compound with a thiophene ring.
Uniqueness
This compound is unique due to the presence of the difluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
404-17-1 |
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Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2,2-difluoro-N-phenylacetamide |
InChI |
InChI=1S/C8H7F2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h1-5,7H,(H,11,12) |
InChI Key |
LHNAGCKQKUXGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(F)F |
Origin of Product |
United States |
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